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Abstract

This technical guide provides a comprehensive toxicological and safety profile of 2-Ethyl-3,(5 or
6)-dimethylpyrazine (CAS No. 27043-05-6), a key flavoring substance found in a variety of
cooked foods and used widely by the food industry. This document synthesizes critical data
from non-clinical studies and international regulatory assessments to offer an in-depth
perspective for researchers, scientists, and drug development professionals. The guide covers
pharmacokinetics, acute and sub-chronic toxicity, genotoxicity, and the basis for its regulatory
acceptance, while also addressing existing data gaps through scientifically grounded risk
assessment principles like the Threshold of Toxicological Concern (TTC).

Introduction and Chemical Identity

2-Ethyl-3,(5 or 6)-dimethylpyrazine is a heterocyclic, nitrogen-containing compound responsible
for the characteristic roasted, nutty, and cocoa-like flavors that develop during the cooking of
food.[1][2] It is a member of the pyrazine family, a class of compounds formed naturally through
Maillard reactions between amino acids and sugars at elevated temperatures.[1] Consequently,
it is a common constituent of the daily diet.[1][2] In the flavor industry, it is used to impart or
enhance these desirable roasted notes in a wide array of products.
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The substance is typically handled as a mixture of two isomers: 2-ethyl-3,5-dimethylpyrazine
(CAS No. 13925-07-0) and 2-ethyl-3,6-dimethylpyrazine (CAS No. 13360-65-1). The
commercial product is identified by the CAS number for the mixture, 27043-05-6.

Due to its widespread presence in food and its intentional addition as a flavoring agent, its
safety has been evaluated by major international regulatory bodies. The Joint FAO/WHO
Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers
Association (FEMA) have both assessed its safety, forming a cornerstone of its global
acceptance.[3][4]

Pharmacokinetics and Metabolism

Understanding the metabolic fate of a substance is fundamental to assessing its toxicological
risk. The metabolic pathway determines the systemic exposure to the parent compound and its
metabolites, their potential for bioaccumulation, and their ultimate elimination from the body.

For 2-Ethyl-3,(5 or 6)-dimethylpyrazine, in vivo studies in rats have demonstrated a clear and
primary metabolic pathway. The compound is almost exclusively oxidized via its aliphatic side-
chains.[1][2] The ethyl and methyl groups on the pyrazine ring are susceptible to enzymatic
oxidation, leading to the formation of corresponding carboxylic acid derivatives, which are then
readily excreted. This type of metabolic transformation is a common detoxification pathway, as
it increases the polarity of the molecule, facilitating its elimination in the urine.

The causality behind this metabolic preference lies in the enzymatic machinery of the liver,
primarily cytochrome P450 enzymes, which are highly efficient at oxidizing alkyl side-chains on
aromatic rings. This rapid conversion to polar metabolites prevents the parent compound from
accumulating in fatty tissues, thereby mitigating the risk of long-term toxicity.

Caption: Predicted metabolic pathway of 2-Ethyl-3,5/6-dimethylpyrazine.

Non-Clinical Toxicology Assessment

The safety profile of 2-Ethyl-3,(5 or 6)-dimethylpyrazine has been primarily established through
a series of non-clinical toxicological studies designed to identify potential hazards following
acute and repeated exposure.

Acute Toxicity
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Acute toxicity studies are designed to determine the potential for adverse effects from a single,
high-dose exposure. For 2-Ethyl-3,(5 or 6)-dimethylpyrazine, the acute oral lethal dose (LD50)
was established in rats. The compound is also noted to be an irritant.[1][2]

Endpoint Species Route Result Reference
460 mg/kg body

LD50 Rat Oral _ [1][2]
weight

o Skin, eyes, upper
Irritation - - ) [1][2]
respiratory tract

Table 1:
Summary of
Acute Toxicity
Data.

The LD50 value of 460 mg/kg places this substance in the "Harmful if swallowed" category
according to the Globally Harmonized System (GHS), indicating a moderate order of acute
toxicity.[5][6] The irritant properties are typical for many volatile organic compounds and
necessitate appropriate handling procedures in occupational settings.[7]

Sub-chronic Toxicity

To assess the effects of repeated exposure, 90-day feeding studies in rats were conducted.
These studies are a cornerstone of safety assessment for food ingredients, as they can reveal
target organ toxicities, establish a dose-response relationship, and identify a No-Observed-
Adverse-Effect Level (NOAEL). Two such studies have been reported for 2-Ethyl-3,(5 or 6)-
dimethylpyrazine.[1][2]
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Study Species Duration NOEL / NOAEL Reference

NOEL: 12.5
Study 1 Rat 90 days mg/kg/day (both [1]

sexes)

NOAEL: 17
mg/kg/day
Study 2 Rat 90 days (males), 18 [1][2]
mg/kg/day
(females)

Table 2:

Summary of 90-
Day Sub-chronic
Toxicity Studies.

Experimental Rationale: A 90-day study is chosen as it represents a significant portion of the
rodent lifespan, allowing for the development of potential toxicities that would not be evident in
acute studies. The use of both sexes is critical, as it can reveal sex-specific differences in
metabolism and susceptibility. The identification of a NOAEL is the primary objective, serving
as the key departure point for calculating safe human intake levels. The consistent findings
across two independent studies provide a high degree of confidence in the established
NOAELSs.

Genotoxicity

Genotoxicity assays are a critical battery of tests designed to detect direct or indirect damage
to DNA. A positive finding can indicate a potential for mutagenicity or carcinogenicity. While no
specific genotoxicity studies were found for 2-Ethyl-3,(5 or 6)-dimethylpyrazine, data from
structurally similar pyrazine derivatives provide valuable insight.[1][2]

o Bacterial Reverse Mutation Assay (Ames Test): Structurally similar pyrazines are generally
non-mutagenic in bacterial assays.[1][2] This test is a primary screen for point mutations and
its negative result is a strong indicator of a lack of mutagenic potential.

e In Vitro Mammalian Cell Assays: Some related pyrazine derivatives were reported to be
clastogenic (causing chromosomal damage) in mammalian cell cultures, such as in Chinese
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hamster ovary (CHO) cells.[1][2]

The relevance of these in vitro positive clastogenicity results is considered unclear, particularly
in the context of negative Ames tests and the lack of in vivo data.[1][2] In vitro mammalian cell
assays are known to have a high sensitivity but can produce positive results that are not
relevant to whole-animal systems due to factors like high concentrations tested, metabolic
differences, or specific test conditions. For many related pyrazines, regulatory bodies have
concluded they are not genotoxic based on a weight of evidence approach, often relying on
read-across data from well-studied analogues like 2,3,5-trimethylpyrazine.[8][9][10]

Standard Genotoxicity Testing Workflow

Test Substance:
2-Ethyl-3,5/6-dimethylpyrazine

Tier 1: Gene Mutation
Bacterial Reverse Mutation Assay
(Ames Test)

Proceed regardless of result

Tier 2: Chromosomal Damage (in vitro)
Mammalian Cell Micronucleus or
Chromosome Aberration Assay

Positive/Equivocal Result Negative Result

Tier 3: In Vivo Follow-up
(e.g., Rodent Micronucleus Test)
If Tier 1 or 2 is positive

N

Weight of Evidence Assessment
(Conclusion on Genotoxic Potential)

Negative Result

Click to download full resolution via product page
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Caption: A standard tiered approach to genotoxicity assessment.

Carcinogenicity and Reproductive Toxicity

No long-term carcinogenicity or specific reproductive/developmental toxicity studies have been
conducted on 2-Ethyl-3,(5 or 6)-dimethylpyrazine. This data gap is common for flavoring
substances with low estimated daily intakes. In such cases, a risk assessment framework
known as the Threshold of Toxicological Concern (TTC) is often employed by regulatory
bodies.[8][9][10]

The TTC approach is a self-validating system based on the principle that a human intake
threshold can be established for chemicals below which there is a very low probability of an
appreciable risk to human health. Chemicals are categorized into one of three structural
classes (Cramer classes) based on their chemical structure, with Class Il representing
structures with the highest potential for toxicity. For substances in Cramer Class Il or 11l without
evidence of genotoxicity, the TTC values are 90 ug/kg bw/day and 540 ug/kg bw/day,
respectively.[11] The estimated daily intake of most pyrazines falls well below these thresholds,
providing a basis for concluding they are of no safety concern without requiring a full suite of
chronic toxicity studies.
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Substance with Limited
Toxicity Data?

Is the substance
potentially genotoxic?

Determine Cramer
Structural Class (I, II, or IIl)

J

Compare Estimated Daily Intake
to the Class-Specific TTC Value

Yes

Intake < TTC?

Conclusion: TTC Not Applicable:
No Appreciable Risk Substance-specific data required

Click to download full resolution via product page

Caption: Decision tree for the Threshold of Toxicological Concern (TTC).

Human Safety and Regulatory Status

The ultimate assessment of safety combines the non-clinical toxicology profile with data on

human exposure.
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o Exposure: Humans are exposed to 2-Ethyl-3,(5 or 6)-dimethylpyrazine through its natural
occurrence in a wide range of cooked foods and through its use as an added flavoring. The
total annual production volume in Europe and the USA for flavoring use is in the range of
several hundred to several thousand kilograms, but the resulting per capita intake is low.[11]

e Regulatory Evaluations:

o JECFA: In 2001, JECFA evaluated a group of 41 pyrazine derivatives, including 2-Ethyl-3,
(5 or 6)-dimethylpyrazine (JECFA No. 775). Based on its metabolism, intake levels, and
available toxicity data, the committee concluded that there was "No safety concern at
current levels of intake when used as a flavouring agent."[3][4]

o FEMA: This substance is listed as FEMA GRAS (Generally Recognized as Safe), with the
FEMA Number 3149.[4] The FEMA Expert Panel's GRAS assessment relies on a
comprehensive review of scientific information, including intake levels, metabolic fate, and
toxicological data.[12]

Conclusion

The available body of evidence provides a robust basis for the safety of 2-Ethyl-3,(5 or 6)-
dimethylpyrazine when used as a flavoring ingredient. It is readily metabolized to polar
derivatives and excreted, shows a moderate order of acute oral toxicity, and has well-defined
NOAELs from sub-chronic rodent studies. While a complete toxicological database is not
available, the absence of genotoxicity concerns for this chemical class, combined with low
human exposure levels that fall below the Threshold of Toxicological Concern, supports the
conclusion reached by international regulatory bodies. The long history of its natural presence
in the human diet further corroborates its safety at current consumption levels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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